REACTION_CXSMILES
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[Br:1]Br.[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:16])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[CH:6][CH:5]=1>C(OCC)C>[Br:1][CH:11]([CH2:12][CH2:13][CH2:14][CH3:15])[C:10]([C:7]1[CH:6]=[CH:5][C:4]([Cl:3])=[CH:9][CH:8]=1)=[O:16]
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Name
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|
Quantity
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0.02 mol
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Type
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reactant
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Smiles
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BrBr
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Name
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Quantity
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0.02 mol
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Type
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reactant
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Smiles
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ClC1=CC=C(C=C1)C(CCCCC)=O
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Name
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Quantity
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20 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The ether was then removed in vacuo from the reaction mixture
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Type
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CUSTOM
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Details
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to leave a pale-yellow liquid which
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Type
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DISTILLATION
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Details
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on distillation
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Name
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Type
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product
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Smiles
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BrC(C(=O)C1=CC=C(C=C1)Cl)CCCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |